Cas no 708223-15-8 (N-cyclopropyl-2,3-difluoro-4-methylbenzamide)
N-cyclopropyl-2,3-difluoro-4-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclopropyl-2,3-difluoro-4-methylbenzamide
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- Inchi: 1S/C11H11F2NO/c1-6-2-5-8(10(13)9(6)12)11(15)14-7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15)
- InChI Key: BWQNRTZOUSGCIS-UHFFFAOYSA-N
- SMILES: C1(F)=C(C=CC(C)=C1F)C(NC1CC1)=O
N-cyclopropyl-2,3-difluoro-4-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022IMD-1g |
N-cyclopropyl-2,3-difluoro-4-methylbenzamide |
708223-15-8 | 1g |
$186.00 | 2023-12-14 | ||
| Aaron | AR022IMD-5g |
N-cyclopropyl-2,3-difluoro-4-methylbenzamide |
708223-15-8 | 5g |
$559.00 | 2023-12-14 | ||
| abcr | AB606369-250mg |
N-Cyclopropyl-2,3-difluoro-4-methylbenzamide; . |
708223-15-8 | 250mg |
€146.20 | 2025-04-16 | ||
| abcr | AB606369-1g |
N-Cyclopropyl-2,3-difluoro-4-methylbenzamide; . |
708223-15-8 | 1g |
€233.40 | 2025-04-16 | ||
| abcr | AB606369-5g |
N-Cyclopropyl-2,3-difluoro-4-methylbenzamide; . |
708223-15-8 | 5g |
€698.10 | 2025-04-16 | ||
| abcr | AB606369-10g |
N-Cyclopropyl-2,3-difluoro-4-methylbenzamide; . |
708223-15-8 | 10g |
€1147.80 | 2025-04-16 | ||
| abcr | AB606369-25g |
N-Cyclopropyl-2,3-difluoro-4-methylbenzamide; . |
708223-15-8 | 25g |
€2203.00 | 2025-04-16 |
N-cyclopropyl-2,3-difluoro-4-methylbenzamide Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on N-cyclopropyl-2,3-difluoro-4-methylbenzamide
N-cyclopropyl-2,3-difluoro-4-methylbenzamide (CAS 708223-15-8): A Versatile Fluorinated Benzamide Derivative
N-cyclopropyl-2,3-difluoro-4-methylbenzamide (CAS 708223-15-8) is a fluorinated aromatic compound that has gained significant attention in pharmaceutical and agrochemical research. This difluorinated benzamide derivative features a unique molecular structure combining a cyclopropyl amide group with a methyl-substituted difluorobenzene core, making it particularly interesting for structure-activity relationship studies.
The compound's molecular formula is C11H11F2NO, with a molecular weight of 211.21 g/mol. Its structural features include: a cyclopropyl amide moiety that contributes to metabolic stability, 2,3-difluoro substitution that influences electronic properties, and a 4-methyl group that affects steric interactions. These characteristics make N-cyclopropyl-2,3-difluoro-4-methylbenzamide a valuable scaffold in medicinal chemistry.
Recent studies have explored the potential of fluorinated benzamide compounds like CAS 708223-15-8 in various therapeutic areas. The presence of fluorine atoms can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and membrane permeability. Researchers are particularly interested in how the difluoro-methylbenzamide structure might interact with biological targets.
In pharmaceutical applications, N-cyclopropyl-2,3-difluoro-4-methylbenzamide serves as an important intermediate for the synthesis of more complex molecules. The compound's cyclopropyl amide group is known to confer conformational rigidity, while the difluorobenzene core provides electronic modulation capabilities. These features are valuable in drug discovery programs targeting protein-protein interactions.
The agrochemical industry has also shown interest in fluorinated benzamide derivatives similar to CAS 708223-15-8. The compound's structural motifs appear in several classes of pesticides and herbicides, where the 2,3-difluoro substitution pattern may influence biological activity against plant pathogens. Recent patent literature suggests growing applications in crop protection chemistry.
Synthetic approaches to N-cyclopropyl-2,3-difluoro-4-methylbenzamide typically involve amide coupling reactions between 2,3-difluoro-4-methylbenzoic acid derivatives and cyclopropylamine. Researchers have developed various catalytic methods to optimize the yield and purity of CAS 708223-15-8, with recent focus on green chemistry principles and atom-economical transformations.
Analytical characterization of N-cyclopropyl-2,3-difluoro-4-methylbenzamide typically employs techniques such as NMR spectroscopy (showing characteristic fluorine couplings), mass spectrometry, and HPLC purity analysis. The compound's difluorinated aromatic system produces distinctive 19F NMR signals that aid in structural verification.
Current research trends involving CAS 708223-15-8 focus on its potential as a building block for: kinase inhibitors (addressing unmet needs in oncology), antimicrobial agents (responding to antibiotic resistance concerns), and materials science applications (particularly in fluorinated liquid crystals). The cyclopropyl-difluorobenzamide scaffold offers multiple vectors for structural modification.
From a commercial perspective, N-cyclopropyl-2,3-difluoro-4-methylbenzamide is available from specialty chemical suppliers, typically in research quantities. The global market for fluorinated pharmaceutical intermediates like CAS 708223-15-8 is growing steadily, driven by increasing demand for fluorinated drugs and agrochemicals.
Safety considerations for handling N-cyclopropyl-2,3-difluoro-4-methylbenzamide follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment is recommended when working with this difluorinated benzamide derivative, especially during scale-up operations.
Environmental fate studies of fluorinated aromatic compounds related to CAS 708223-15-8 have become increasingly important, reflecting growing regulatory interest in persistent organic pollutants. The compound's cyclopropyl amide group and difluoro substitution may influence its biodegradation profile compared to non-fluorinated analogs.
Future research directions for N-cyclopropyl-2,3-difluoro-4-methylbenzamide may explore: novel synthetic methodologies (addressing current challenges in fluorination chemistry), computational modeling of its conformational preferences, and expanded biological screening. The compound's unique fluorine substitution pattern continues to attract scientific interest.
For researchers working with CAS 708223-15-8, proper storage conditions (typically cool, dry environments under inert atmosphere) help maintain the stability of this fluorinated benzamide compound. Analytical standards are available for quality control purposes in synthetic applications.
The intellectual property landscape surrounding N-cyclopropyl-2,3-difluoro-4-methylbenzamide includes patents covering its synthesis, derivatives, and specific applications. Companies active in fluorinated compound development are increasingly protecting innovations related to this structural class.
In summary, N-cyclopropyl-2,3-difluoro-4-methylbenzamide (CAS 708223-15-8) represents an important fluorinated building block with diverse applications across chemical industries. Its combination of cyclopropyl amide functionality and difluorinated aromatic ring offers unique opportunities for molecular design in both life sciences and materials development.
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